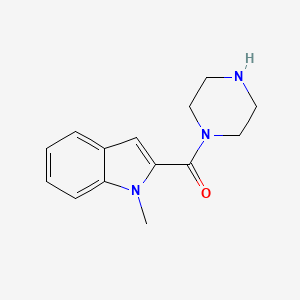

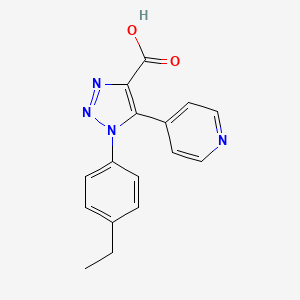

![molecular formula C11H15FN2 B3073289 [1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine CAS No. 1017428-57-7](/img/structure/B3073289.png)

[1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine

Overview

Description

“[1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine” is a chemical compound with the molecular formula C11H15FN2 . It is a derivative of pyrrolidine, a five-membered ring with four carbon atoms and one nitrogen atom . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .

Molecular Structure Analysis

The molecular structure of “[1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine” consists of a pyrrolidine ring attached to a fluorophenyl group . The exact structure can be confirmed through spectroscopic analysis, including Fourier-transform infrared spectroscopy (FT-IR), high-resolution mass spectrometry (HR-MS), and one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) analysis .Scientific Research Applications

Cytochrome P450 Isoforms Inhibition

Research on chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes indicates the significance of understanding enzyme selectivity for predicting drug-drug interactions (DDIs). Such studies emphasize the role of specific chemical inhibitors in deciphering the involvement of various CYP isoforms in the metabolism of structurally diverse drugs, which is crucial for pharmacological and toxicological evaluations (Khojasteh et al., 2011).

Biological Hydrogen Methanation

Biological hydrogen (H2) methanation presents a promising approach for energy conversion, leveraging microbial processes to convert electrical energy into methane. This method, related to the broader field of bioenergy and bioconversion, exemplifies the potential of biochemical processes in addressing energy storage and conversion challenges (Lecker et al., 2017).

Optoelectronic Materials

The development of functionalized quinazolines and pyrimidines for optoelectronic applications highlights the intersection of organic chemistry and materials science. These compounds, through their incorporation into π-extended conjugated systems, demonstrate significant potential in fabricating materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).

Neuroprotective and Behavioral Properties

Studies on compounds like flupirtine, which possesses neuroprotective and anticonvulsant effects, underscore the importance of chemical research in developing therapeutic agents for neurological disorders. Such research contributes to understanding the mechanisms of action and potential clinical applications of novel compounds in treating pain, neurodegenerative diseases, and cognitive impairments (Schuster et al., 1998).

Toxicity of Organic Fluorophores

The toxicity evaluation of organic fluorophores used in molecular imaging stresses the need for comprehensive safety assessments of chemicals intended for diagnostic and therapeutic purposes. This area of research is critical for ensuring the safe application of novel compounds in clinical settings (Alford et al., 2009).

properties

IUPAC Name |

[1-(3-fluorophenyl)pyrrolidin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-10-2-1-3-11(6-10)14-5-4-9(7-13)8-14/h1-3,6,9H,4-5,7-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVVTRXMBZDJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3-Fluorophenyl)-3-pyrrolidinyl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

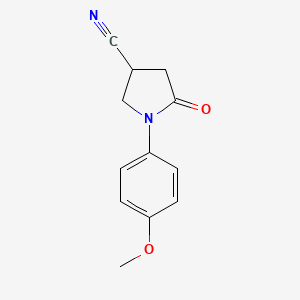

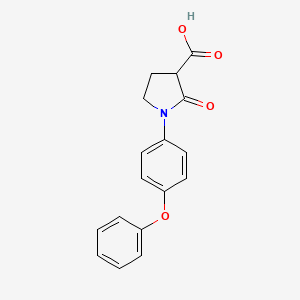

![6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3073263.png)

![2-{2-[1-(4-Methoxyphenyl)cyclobutyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3073292.png)